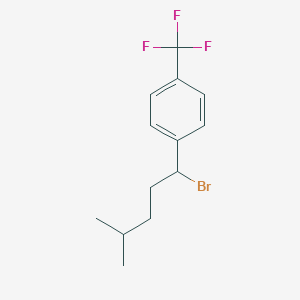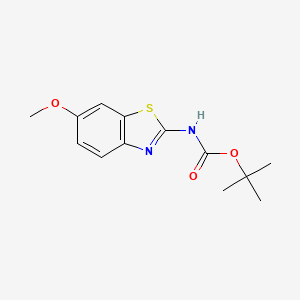
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group, a methyl group, and a morpholinyl group attached to a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate product. This intermediate is then subjected to further reactions, including methylation and oxidation, to yield the final compound. Industrial production methods may involve optimized reaction conditions and the use of advanced catalytic systems to enhance yield and purity .
Analyse Chemischer Reaktionen
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- can be compared with other similar compounds, such as:
1-Propanone, 1-(4-methoxyphenyl)-3-(4-morpholinyl)-: This compound has a similar structure but differs in the position of the morpholinyl group.
1-Propanone, 1-(4-methoxyphenyl)-2-phenyl-: This compound lacks the morpholinyl group, which can significantly alter its chemical and biological properties.
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-: This compound lacks the morpholinyl group, making it less versatile in certain chemical reactions
Eigenschaften
CAS-Nummer |
93216-90-1 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-methyl-2-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-15(2,16-8-10-19-11-9-16)14(17)12-4-6-13(18-3)7-5-12/h4-7H,8-11H2,1-3H3 |
InChI-Schlüssel |
LYTGSAGFBXXLQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OC)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)
amine](/img/structure/B12098762.png)




![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)



![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)

